molecular formula C19H13ClN2O3S B11403568 N-(6-chloro-1,3-benzothiazol-2-yl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-(6-chloro-1,3-benzothiazol-2-yl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11403568
M. Wt: 384.8 g/mol
InChI Key: RPXPLPIANOPQCA-UHFFFAOYSA-N
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Description

N-(6-chloro-1,3-benzothiazol-2-yl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. This compound is known for its diverse pharmacological properties and potential applications in medicinal chemistry. The structure of this compound includes a benzothiazole ring, a chromene ring, and a carboxamide group, which contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 6-chloro-1,3-benzothiazole-2-amine with 5,7-dimethyl-4-oxo-4H-chromene-2-carboxylic acid under appropriate reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and automated synthesis platforms. The choice of solvents, temperature, and reaction time are critical parameters that need to be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-1,3-benzothiazol-2-yl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group on the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

N-(6-chloro-1,3-benzothiazol-2-yl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anti-inflammatory, analgesic, and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and modulate receptor activity, leading to its pharmacological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins and thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-chloro-1,3-benzothiazol-2-yl)acetamide
  • N-(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)acetamide
  • 2-chloro-N-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)acetamide

Uniqueness

N-(6-chloro-1,3-benzothiazol-2-yl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is unique due to the presence of both benzothiazole and chromene rings, which contribute to its distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile pharmacophore in drug design and development.

Properties

Molecular Formula

C19H13ClN2O3S

Molecular Weight

384.8 g/mol

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-5,7-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C19H13ClN2O3S/c1-9-5-10(2)17-13(23)8-15(25-14(17)6-9)18(24)22-19-21-12-4-3-11(20)7-16(12)26-19/h3-8H,1-2H3,(H,21,22,24)

InChI Key

RPXPLPIANOPQCA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)OC(=CC2=O)C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl)C

Origin of Product

United States

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